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Compound of Interest

Compound Name: Cyclo-(L-Pro-L-Ile)

CAS No.: 57089-60-8

Cat. No.: B1147803

Get Quote

Executive Summary
Cyclo-(L-Pro-L-Ile) (C₁₁H₁₈N₂O₂) is a 2,5-diketopiperazine (DKP) derivative formed by the

cyclic condensation of L-proline and L-isoleucine.[1][2][3] As a member of the simplest class of

cyclic peptides, it exhibits significant biological stability and diverse pharmacological activities.

Recently identified as a potent elicitor of plant systemic acquired resistance (SAR) against Pine

Wilt Disease, this compound represents a critical scaffold for agricultural biotechnology and

drug discovery. This guide provides a comprehensive technical analysis of its chemical

architecture, synthesis protocols, and biological mechanisms.

Chemical Identity & Structural Architecture
The core structure of Cyclo-(L-Pro-L-Ile) features a rigid six-membered piperazine-2,5-dione

ring fused to a pyrrolidine ring (from proline). This bicyclic system constrains the conformational

flexibility, often locking the molecule into a "boat" conformation that mimics peptide turns,

making it an excellent peptidomimetic scaffold.
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Property Value Notes

IUPAC Name

(3S,8aS)-3-[(1S)-1-

methylpropyl]-

hexahydropyrrolo[1,2-

a]pyrazine-1,4-dione

Stereochemistry is critical for

activity.

Molecular Formula C₁₁H₁₈N₂O₂

Molecular Weight 210.27 g/mol

Appearance Yellowish oil / White solid
Depends on purity and

isolation method.

Optical Rotation (c 0.14, MeOH)
Indicates specific L-L

stereoisomer.

Solubility
Methanol, DMSO, Ethanol,

Chloroform
Poorly soluble in water.[4]

LogP ~1.1
Moderate lipophilicity, crosses

membranes.

H-Bond Donors 1
Amide NH (unless N-

alkylated).

H-Bond Acceptors 2 Carbonyl oxygens.

Stereochemistry & Conformation
The biological activity of DKPs is strictly governed by stereochemistry. Cyclo-(L-Pro-L-Ile)
possesses two chiral centers (excluding the isoleucine side chain):

C8a (Proline alpha-carbon):S-configuration.

C3 (Isoleucine alpha-carbon):S-configuration.

Conformation: The cis-fusion of the proline ring usually forces the DKP ring into a boat

conformation. This spatial arrangement is crucial for receptor binding, distinguishing it from

its trans (L-Pro-D-Ile) isomer.
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Biosynthesis & Natural Occurrence
Cyclo-(L-Pro-L-Ile) is a secondary metabolite produced by various bacteria, including Bacillus

thuringiensis, Pseudomonas species, and marine sponges (Discodermia calyx).

Enzymatic Pathway
Unlike linear peptides synthesized by ribosomes, DKPs are often synthesized via:

Non-Ribosomal Peptide Synthetases (NRPS): Large multi-modular enzymes that activate

amino acids as adenylates, couple them, and induce cyclization.

Cyclodipeptide Synthases (CDPS): A distinct family of tRNA-dependent enzymes that hijack

aminoacyl-tRNAs from primary metabolism to form the DKP bond.

Biological Signaling Diagram (Graphviz)

L-Pro + L-Ile Aminoacyl-tRNA / AdenylationATP/tRNA CDPS or NRPS ModuleLoading Dipeptidyl-Enzyme ComplexPeptide Bond Formation Intramolecular CyclizationNucleophilic Attack Cyclo-(L-Pro-L-Ile)Release

Click to download full resolution via product page

Caption: Enzymatic biosynthesis pathway of Cyclo-(L-Pro-L-Ile) via Non-Ribosomal Peptide

Synthetases (NRPS) or Cyclodipeptide Synthases (CDPS).

Synthesis & Production Protocols
Researchers can obtain Cyclo-(L-Pro-L-Ile) via natural isolation or chemical synthesis.

Protocol A: Natural Isolation from Bacillus thuringiensis
Source:B. thuringiensis JCK-1233 culture broth. Target: High-purity natural product for

biological assays.

Culturing: Inoculate B. thuringiensis JCK-1233 in Tryptic Soy Broth (TSB). Incubate at 30°C

with shaking (150 rpm) for 48–72 hours until OD₆₀₀ reaches ~0.8–1.0.

Extraction:
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Centrifuge culture to remove cells.

Partition the supernatant with Dichloromethane (CH₂Cl₂) (1:1 v/v).

Collect the organic (CH₂Cl₂) layer and evaporate in vacuo at 40°C to yield the crude

extract.

Purification:

Step 1 (Silica Gel): Subject crude extract to Silica Gel Column Chromatography.[2] Elute

with a gradient of CH₂Cl₂:MeOH (100:0 to 0:100).

Step 2 (Prep-HPLC): Isolate active fractions using Reverse-Phase HPLC (C18 column).

Mobile Phase: MeOH:H₂O (0.1% TFA) gradient (40:60 to 70:30).[2]

Flow Rate: 5 mL/min.

Detection: UV 210 nm.

Validation: Confirm structure via NMR (see Section 5).

Protocol B: Chemical Synthesis (Solution Phase)
Target: Scalable production for SAR studies.

Coupling: React Boc-L-Pro-OH with L-Ile-OMe using EDC/HOBt in DCM/DMF to form the

linear dipeptide Boc-L-Pro-L-Ile-OMe.

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group,

yielding H-L-Pro-L-Ile-OMe·TFA.

Cyclization:

Dissolve the deprotected salt in 2-butanol or toluene.

Add a base (e.g., Triethylamine or N-methylmorpholine) to neutralize the salt.

Reflux for 12–24 hours. The heat promotes intramolecular aminolysis (cyclization).
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Work-up: Evaporate solvent. Recrystallize from Ethanol/Ether or purify via silica column to

obtain Cyclo-(L-Pro-L-Ile).

Biological Activity & Mechanism of Action[4][5][6]
Control of Pine Wilt Disease (PWD)
The most definitive application of Cyclo-(L-Pro-L-Ile) is its ability to induce systemic resistance

in pine trees against the pine wood nematode (Bursaphelenchus xylophilus).

Mechanism: It acts as an elicitor, not a direct nematicide. It triggers the plant's innate

immune system.

Gene Markers: Upregulation of Pathogenesis-Related (PR) genes: PR-1, PR-2, PR-3, PR-4,

PR-5, PR-9.

Phenotype: Induces a "moderate hypersensitive reaction" (HR), preventing the runaway cell

death associated with PWD while stopping nematode spread.

Quorum Sensing (QS) Interference
Like many DKPs, Cyclo-(L-Pro-L-Ile) can interact with bacterial QS systems (e.g., LuxR-type

receptors). It mimics N-acyl homoserine lactones (AHLs), potentially inhibiting biofilm formation

and virulence factor production in Gram-negative bacteria.

Mechanism of Action Diagram (Graphviz)
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Caption: Proposed mechanism of action for Cyclo-(L-Pro-L-Ile) inducing systemic resistance

in plants.

Analytical Characterization (NMR Data)
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To validate the identity of synthesized or isolated Cyclo-(L-Pro-L-Ile), compare experimental

data against these reference values obtained in Methanol-d4 (

).

¹H NMR Data (500 MHz, CD₃OD)

Position
Shift (

ppm)
Multiplicity Integration Assignment

H-6 4.22 m 1H
Pro

-CH

H-9 4.10 m 1H
Ile

-CH

H-3 3.52 - 3.59 m 2H
Pro

-CH₂

H-5 2.34, 1.96 m 2H
Pro

-CH₂

H-10 2.20 m 1H
Ile

-CH

H-4 2.04, 1.95 m 2H
Pro

-CH₂

H-11 1.47, 1.34 m 2H
Ile

-CH₂

H-13 1.10
d (

Hz)
3H

Ile

-CH₃

H-12 0.96
t (

Hz)
3H

Ile

-CH₃
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¹³C NMR Data (125 MHz, CD₃OD)

Position
Shift (

ppm)
Assignment

C-7 172.6 Amide Carbonyl (Pro)

C-1 167.6 Amide Carbonyl (Ile)

C-9 61.3
Ile

-C

C-6 60.0
Pro

-C

C-3 46.2
Pro

-C

C-10 37.1
Ile

-C

C-5 29.6
Pro

-C

C-11 25.5
Ile

-C

C-4 23.3
Pro

-C

C-13 15.6
Ile

-CH₃

C-12 12.7
Ile

-CH₃
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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